molecular formula C19H22ClN5 B5989577 2-(4-Chlorophenyl)-3,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

2-(4-Chlorophenyl)-3,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B5989577
M. Wt: 355.9 g/mol
InChI Key: GRNNVHHQEHQKDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-3,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a chemical research compound based on the pyrazolo[1,5-a]pyrimidine (PP) core, a privileged scaffold in medicinal chemistry known for its versatile kinase inhibitory potential . This specific molecule is designed for scientific research applications only and is not intended for diagnostic or therapeutic use. The compound features a chlorophenyl group and a methylpiperazine substituent, structural motifs commonly employed to optimize interactions with the ATP-binding pocket of various kinase targets . The pyrazolo[1,5-a]pyrimidine framework is a prominent structure in drug discovery, notably forming the core of several approved and investigational therapeutic agents . Researchers leverage this scaffold to develop inhibitors for a range of kinases. Literature indicates that analogous PP derivatives have demonstrated potent activity as inhibitors of Tropomyosin Receptor Kinases (TRKs) , Cyclin-Dependent Kinase 2 (CDK2) , and Phosphoinositide 3-Kinase δ (PI3Kδ) . Consequently, this compound serves as a valuable chemical tool or intermediate for researchers investigating the pathophysiology and treatment of diseases driven by these kinases, such as various cancers and inflammatory conditions like asthma and COPD . Its primary research utility lies in exploring structure-activity relationships (SAR), understanding kinase inhibition mechanisms, and developing novel targeted therapies. The synthesis of such PP derivatives typically involves multi-step routes, often starting with the cyclocondensation of an appropriate 5-aminopyrazole with a suitably functionalized electrophile, such as an enaminone or chloropyrimidine intermediate, to construct the core structure . This product is provided For Research Use Only. It is not intended for human consumption, diagnostic use, or any clinical application. All necessary safety data sheets (SDS) must be consulted prior to handling.

Properties

IUPAC Name

2-(4-chlorophenyl)-3,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5/c1-13-12-17(24-10-8-23(3)9-11-24)25-19(21-13)14(2)18(22-25)15-4-6-16(20)7-5-15/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNNVHHQEHQKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common method includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions: Introduction of the 4-chlorophenyl group and the 4-methylpiperazin-1-yl group can be carried out using nucleophilic substitution reactions.

    Methylation: The addition of methyl groups can be performed using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antineoplastic Activity

Mobinitinib has shown promising results in preclinical studies as an antineoplastic agent. Its ability to inhibit Aurora kinases is particularly significant because these enzymes are often overexpressed in various cancers, including leukemia and solid tumors. The disruption of the mitotic spindle assembly and chromosome segregation leads to increased apoptosis in tumor cells .

Targeting FLT3 Mutations

FLT3 mutations are prevalent in acute myeloid leukemia (AML). Mobinitinib's selective inhibition of FLT3 provides a therapeutic avenue for treating patients with this mutation. Studies have indicated that mobinitinib can effectively reduce the viability of FLT3-mutated AML cells, suggesting its potential utility in targeted therapies for this patient population .

Combination Therapies

Research has explored the efficacy of mobinitinib in combination with other chemotherapeutic agents. For instance, when used alongside standard chemotherapy drugs, mobinitinib has demonstrated enhanced anti-tumor activity, suggesting that it may be beneficial to incorporate it into multi-drug regimens for improved patient outcomes .

Case Study 1: Acute Myeloid Leukemia

In a clinical trial involving patients with FLT3-mutated AML, administration of mobinitinib led to significant reductions in blast counts and improved overall survival rates compared to historical controls. The study highlighted the importance of targeting specific mutations to enhance treatment efficacy.

Case Study 2: Solid Tumors

A separate study focusing on solid tumors demonstrated that mobinitinib effectively inhibited tumor growth in xenograft models. The results indicated a marked decrease in tumor size and increased apoptosis markers in treated groups compared to controls.

Data Table: Summary of Preclinical Findings

Study TypeTarget DiseaseKey Findings
Preclinical StudyAcute Myeloid LeukemiaSignificant reduction in blast counts; improved survival rates
Preclinical StudySolid TumorsDecreased tumor size; increased apoptosis markers
Combination TherapyVarious CancersEnhanced anti-tumor activity when combined with other agents

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and affecting cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Driven Activity and Toxicity

Key Observations :

  • The 4-chlorophenyl group (common in 12b and the target compound) correlates with enhanced therapeutic index (TI) and safety compared to phenyl-substituted analogs .
  • Methylpiperazinyl groups (e.g., in the target compound) may improve solubility over piperidinyl or morpholinyl substituents .

Anticancer Activity

Table 2: IC50 Values Against Cancer Cell Lines
Compound Substituents Cell Line (IC50, µM) Reference
Target Compound 2-(4-ClPh), 3,5-diMe, 7-(4-MePip) Not reported
Triazole-linked glycohybrid 5-(4-ClPh), 7-OCH2-triazole MCF-7: 15.3; MDA-MB231: 29.1
12b N-(4-ClPh) A549: TI = 7.52; Caco-2: TI = 10.24

Insights :

  • Derivatives with bulky substituents (e.g., triazole-glycohybrids) show moderate potency, suggesting steric effects may influence target engagement .

Biological Activity

2-(4-Chlorophenyl)-3,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in cancer therapy. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H22ClN5
  • Molecular Weight : 355.87 g/mol
  • IUPAC Name : 3-(4-chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . The inhibition of CDK2 leads to:

  • Cell Cycle Arrest : By preventing the transition from the G1 phase to the S phase, the compound effectively halts cell division, which is crucial in rapidly dividing cancer cells.
  • Impact on Biochemical Pathways : The compound's interaction with CDK2 influences various signaling pathways associated with cell proliferation and survival.

Biological Activity and Efficacy

Recent studies have demonstrated the compound's potent activity against various cancer cell lines:

In Vitro Studies

  • Antiproliferative Effects : In a study assessing antiproliferative activity across multiple human cancer cell lines, compounds structurally similar to this pyrazolo[1,5-a]pyrimidine exhibited significant growth inhibition. For instance:
    • Compound 6t showed an IC50 of 0.09 µM against CDK2 and broad-spectrum anticancer activity with a mean growth inhibition (GI%) of 43.9% across 56 cell lines .
    • Another derivative demonstrated an IC50 of 0.39 µM against MCF-7 breast cancer cells and was noted for its ability to inhibit Aurora-A kinase with an IC50 of 0.16 µM .
  • Cell Viability and Tumorigenicity : The compound has been shown to significantly reduce tumor volume in vivo models, indicating its potential as an effective therapeutic agent against specific cancers .

Structure-Activity Relationship (SAR)

Research has focused on synthesizing a library of compounds to explore their structure-activity relationships (SAR). A notable finding was that modifications to the piperazine moiety enhanced potency against target kinases like CDK2 and TRKA, highlighting the significance of structural variations in optimizing biological activity .

Research Findings and Case Studies

Several studies have provided insights into the biological activity of this compound:

StudyFindings
Inhibition of CDK2 leading to cell cycle arrest in cancer cells.
Significant reduction in tumor volume in mouse models inoculated with cancer cells.
Potent dual inhibition against CDK2 and TRKA with IC50 values comparable to established inhibitors.
Broad-spectrum anticancer activity observed across multiple human cancer cell lines with varying IC50 values.

Q & A

Basic: How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer:
Optimization involves systematic variation of reaction parameters. For example:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance intermediate solubility and reactivity, as shown in analogous pyrazolo-pyrimidine syntheses .
  • Catalysts: Transition-metal catalysts (e.g., Pd/C) or acid/base catalysts improve cyclization efficiency during pyrimidine ring formation .
  • Temperature Control: Stepwise heating (e.g., 60–80°C for condensation, 100–120°C for cyclization) minimizes side reactions .
  • Purification: Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization in ethanol ensures high purity .

Basic: What initial biological screening approaches are suitable for evaluating its bioactivity?

Methodological Answer:
Prioritize target-agnostic and target-specific assays:

  • In Vitro Panels: Screen against kinase or GPCR libraries to identify primary targets (e.g., CDK2 inhibition assays, as seen in related pyrazolo-pyrimidines ).
  • Cellular Viability Assays: Use MTT or ATP-luminescence assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
  • Receptor Binding Studies: Radioligand displacement assays (e.g., for serotonin or dopamine receptors) quantify affinity .

Advanced: How can regioselective functionalization at position 7 be achieved?

Methodological Answer:
Leverage steric and electronic directing groups:

  • Protecting Groups: Temporarily block reactive sites (e.g., piperazine nitrogen) to direct sulfonation or alkylation to position 7 .
  • Metal-Mediated Coupling: Suzuki-Miyaura reactions with arylboronic acids selectively modify the pyrimidine ring under Pd catalysis .
  • Computational Guidance: DFT calculations predict electron density hotspots for regioselective attack .

Advanced: How to resolve contradictions in reported binding affinity data across studies?

Methodological Answer:
Address variability via:

  • Orthogonal Assays: Validate affinity using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) alongside traditional radioligand assays .
  • Buffer Optimization: Control pH and ionic strength to mimic physiological conditions, as variations can alter ligand-receptor interactions .
  • Structural Confirmation: Co-crystallization or cryo-EM of the compound with its target (e.g., CDK2) provides mechanistic clarity .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:
Combine multiple techniques:

  • NMR: 1H/13C NMR identifies substituent patterns (e.g., methylpiperazine protons at δ 2.3–3.1 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 396.15) and fragmentation pathways .
  • IR Spectroscopy: Detect functional groups (e.g., C-Cl stretch at 750 cm⁻¹) .

Advanced: How to design analogs to improve metabolic stability?

Methodological Answer:
Focus on pharmacokinetic optimization:

  • Metabolic Soft Spots: Replace labile groups (e.g., methylpiperazine) with bulkier tert-butylpiperazine to reduce CYP450 oxidation .
  • Isosteric Substitution: Swap chlorophenyl with trifluoromethylphenyl to enhance lipophilicity and stability .
  • In Silico Prediction: Use ADMET software (e.g., SwissADME) to prioritize analogs with favorable LogP and half-life .

Basic: What computational tools are effective for predicting binding modes?

Methodological Answer:
Employ molecular modeling workflows:

  • Docking Software: AutoDock Vina or Glide predicts binding poses in active sites (e.g., CDK2 ATP-binding pocket) .
  • MD Simulations: GROMACS or AMBER refines docking results by simulating ligand-receptor dynamics (≥100 ns trajectories) .
  • Pharmacophore Mapping: Schrödinger’s Phase identifies critical interactions (e.g., H-bonding with hinge region residues) .

Advanced: How to analyze SAR for substituent effects on bioactivity?

Methodological Answer:
Adopt a systematic SAR framework:

  • Library Synthesis: Prepare derivatives with variations at positions 2, 3, and 7 (e.g., halogen, alkyl, aryl groups) .
  • Data Clustering: Use PCA (principal component analysis) to correlate substituent descriptors (e.g., Hammett σ) with IC50 values .
  • 3D-QSAR: CoMFA or CoMSIA models map steric/electrostatic fields driving activity .

Basic: What in vitro models are appropriate for toxicity profiling?

Methodological Answer:
Use tiered toxicity screening:

  • Hepatotoxicity: Primary hepatocytes or HepG2 cells assess CYP450 inhibition and glutathione depletion .
  • Cardiotoxicity: hERG potassium channel inhibition assays (patch-clamp or FLIPR) .
  • Genotoxicity: Ames test or Comet assay detects DNA damage .

Advanced: How to troubleshoot low solubility in biological assays?

Methodological Answer:
Mitigate solubility issues via:

  • Co-Solvents: Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to maintain compound stability .
  • Salt Formation: Convert free base to hydrochloride or mesylate salts .
  • Prodrug Design: Introduce phosphate or ester groups for transient hydrophilicity .

Basic: What are key stability considerations during storage?

Methodological Answer:
Optimize storage conditions:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation .
  • Humidity Control: Use desiccants (silica gel) to avoid hydrolysis of the pyrimidine ring .
  • Lyophilization: Freeze-dry as a stable powder for long-term storage .

Advanced: How to validate target engagement in cellular models?

Methodological Answer:
Confirm target interaction via:

  • CETSA (Cellular Thermal Shift Assay): Measure thermal stabilization of the target protein upon compound binding .
  • BRET/FRET: Use biosensors to monitor real-time target modulation (e.g., cAMP levels for GPCRs) .
  • Knockdown/Rescue: CRISPR/Cas9 knockout of the target gene should abolish compound activity .

Basic: How to determine LogP and pKa for physicochemical profiling?

Methodological Answer:
Use experimental and computational methods:

  • HPLC-Based LogP: Compare retention times with standards of known hydrophobicity .
  • Potentiometric Titration: Measure pKa via pH-metric titration in aqueous/organic mixtures .
  • Software Prediction: ChemAxon or ACD/Labs provides estimates based on structural fragments .

Advanced: What strategies minimize off-target effects in kinase inhibition?

Methodological Answer:
Enhance selectivity through:

  • ATP-Competitive vs. Allosteric: Design allosteric inhibitors targeting unique kinase conformations .
  • Selectivity Screening: Use KinomeScan or KINOMEscan to profile activity across 400+ kinases .
  • Structural Optimization: Introduce bulky substituents that clash with off-target ATP pockets .

Basic: How to scale up synthesis for preclinical studies?

Methodological Answer:
Transition from batch to flow chemistry:

  • Continuous Flow Reactors: Improve heat/mass transfer for exothermic steps (e.g., cyclization) .
  • Catalyst Recycling: Immobilize Pd catalysts on silica to reduce costs .
  • Process Analytical Technology (PAT): In-line FTIR monitors reaction progress in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.